molecular formula C7H8FNO B175940 (2-Amino-4-fluorophenyl)methanol CAS No. 197783-88-3

(2-Amino-4-fluorophenyl)methanol

Cat. No. B175940
M. Wt: 141.14 g/mol
InChI Key: XZXFGEIRYBKMMR-UHFFFAOYSA-N
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Description

“(2-Amino-4-fluorophenyl)methanol” is a chemical compound with the CAS Number: 197783-88-3. It has a molecular weight of 141.15 and its IUPAC name is (2-amino-4-fluorophenyl)methanol .


Molecular Structure Analysis

The molecular structure of “(2-Amino-4-fluorophenyl)methanol” is represented by the linear formula C7H8FNO . The InChI Code for this compound is 1S/C7H8FNO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4,9H2 .


Physical And Chemical Properties Analysis

“(2-Amino-4-fluorophenyl)methanol” is a yellow solid . It is stored at a temperature of 0-5 degrees Celsius . Unfortunately, more specific physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Synthetic Methodologies : (6-Amino-2-chloro-3-fluorophenyl)methanol, a compound related to (2-Amino-4-fluorophenyl)methanol, has been synthesized using palladium-catalyzed C-H halogenation reactions. This approach offers advantages like milder reaction conditions, higher yields, and better selectivity compared to traditional methods (Sun, Sun, & Rao, 2014).

  • Fluorescence Analysis : A study on dual fluorescence in a related compound, 2-((4-fluorophenyl)amino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole, reveals that it exhibits dual fluorescence in certain environments. This property can be used for rapid analysis of conformational changes in molecular structures using fluorescence spectroscopy (Matwijczuk et al., 2015).

  • Theoretical Studies : Theoretical studies using Density Functional Theory (DFT) on (RS)-(4-fluorophenyl) (pyridine-2yl) methanol, which shares a similar structure, have been conducted. These studies focus on structure-activity relationships and understanding active sites of molecules (Trivedi, 2017).

  • Solvent-polarity Reconfigurable Fluorescent Logic Gates : Research on compounds with a 4-amino-N-aryl-1,8-naphthalimide fluorophore, akin to (2-Amino-4-fluorophenyl)methanol, demonstrates applications in solvent-polarity reconfigurable fluorescent logic gates. These molecules can switch between different logic types based on solvent polarity, which is valuable in probing cellular membranes and protein interfaces (Gauci & Magri, 2022).

  • Liquid Chromatography Applications : 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, another related fluorinated compound, is used in high-performance liquid chromatography for sensitive detection of amino acids. It demonstrates the potential of fluorinated compounds in analytical chemistry (Watanabe & Imai, 1981).

  • Antitumor Activity : The synthesis of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, structurally related to (2-Amino-4-fluorophenyl)methanol, shows distinct inhibition of cancer cell proliferation, highlighting potential applications in cancer research (Tang & Fu, 2018).

  • Fluorescence Derivatization in Chromatography : 2-Amino-4,5-ethylenedioxyphenol, used as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography, exemplifies the use of fluorinated compounds in enhancing chromatographic analysis (Nohta et al., 1994).

  • Refractive Indices Studies : Research on 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one's refractive indices in various solvent mixtures demonstrates the application of fluorinated compounds in studying solvent-solute interactions (Chavan & Gop, 2016).

  • Infrared-Optical Double Resonance Spectroscopy : Studies on alcohol complexes with fluorophenylacetylenes, similar to (2-Amino-4-fluorophenyl)methanol, through IR-UV double resonance spectroscopy, provide insights into hydrogen bonding behaviors and molecular interactions (Maity, Maity, & Patwari, 2011).

Future Directions

While specific future directions for “(2-Amino-4-fluorophenyl)methanol” were not found in the search results, it’s worth noting that similar compounds have shown diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

(2-amino-4-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXFGEIRYBKMMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40508535
Record name (2-Amino-4-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-4-fluorophenyl)methanol

CAS RN

197783-88-3
Record name (2-Amino-4-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-amino-4-fluorophenyl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-amino-4-fluorobenzoic acid (3.00 g, 19.3 mmol) and THF (40 mL) at 0° C. under argon, borane-THF complex (1M THF solution, 77.0 mmol) was added dropwise over 30 min. After complete addition, the reaction was warmed to 23° C. After 4 h, the reaction mixture was added slowly (5 min) to ethanol (77 mL). After 20 min, the reaction was concentrated in vacuo, diluted with sat'd NaHCO3 (100 mL), extracted with ethyl acetate (2×100 mL), washed with brine (1×100 mL), and dried (MgSO4). After concentration in vacuo, the residue was purified by passing through a silica gel pad (1:1 ethyl acetate:hexane). Concentration in vacuo afforded 2.02 g of 2-amino-4-fluorobenzyl alcohol as a yellow solid which was sufficiently pure to take on to the next step: 1H NMR (CDCl3) δ4.54 (br s), 6.28-6.47 (m), 6.93-7.05 (m); 13C NMR (CDCl3) δ62.7, 101.9 (J=24 Hz), 103.4 (J=21 Hz), 121.5, 130.1 (J=10 Hz), 149.1, 163 (J=360 Hz). MS (EI) 141 (M+), 124, 110. IR (neat) 3500-3000 cm−1.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
77 mmol
Type
reactant
Reaction Step One
Quantity
77 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Amino-4-fluorophenyl)methanol
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Citations

For This Compound
2
Citations
S Das, D Maiti, S De Sarkar - The Journal of Organic Chemistry, 2018 - ACS Publications
This study reports a nickel-catalyzed sustainable synthesis of polysubstituted quinolines from α-2-aminoaryl alcohols by a sequential dehydrogenation and condensation process that …
Number of citations: 110 pubs.acs.org
Z Wang, T Zhang, Q Ma, W Ni - Synthesis, 2014 - thieme-connect.com
… 1 from 2-amino-4-fluorophenyl methanol (1.41 g, 10 mmol) and 2,2,2-trifluoroacetic acid (1.14 g, 10 mmol) or by following Procedure 2 from 2-amino-4-fluorophenyl methanol (395 mg, …
Number of citations: 12 www.thieme-connect.com

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